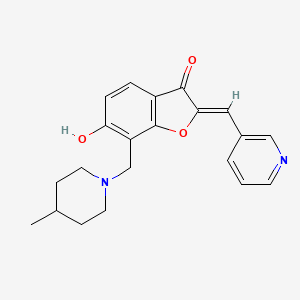

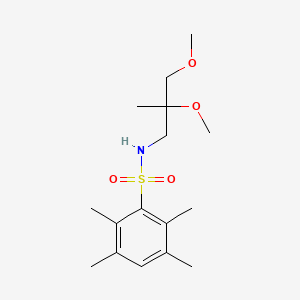

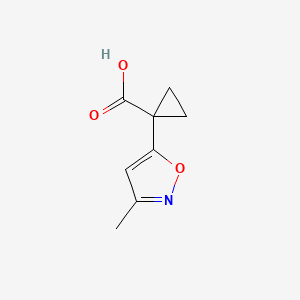

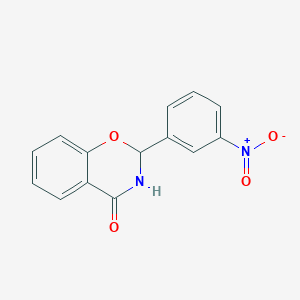

![molecular formula C15H24N2O2 B2986864 N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide CAS No. 432497-00-2](/img/structure/B2986864.png)

N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other names or identifiers. It might also include information about its sources or applications .

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include looking at the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s reactivity with other substances .Applications De Recherche Scientifique

Copolymerization and Material Synthesis

The incorporation of cyclohexene derivatives into polymers demonstrates the potential of N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide-related structures in modifying polymer properties. For instance, the copolymerization of ethylene with cyclohexene, catalyzed by nonbridged half-titanocenes, underscores the significance of cyclohexene derivatives in enhancing polymer functionality. The study by Wang, Fujiki, and Nomura (2005) illustrates the notable effect of cyclopentadienyl and anionic donor ligands on the efficient incorporation of cyclohexene into the polymer chain, emphasizing unique characteristics for using this type of catalyst precursor in copolymerization processes (Wang, Fujiki, & Nomura, 2005).

Metal-Organic Frameworks (MOFs) and Porous Materials

In the domain of materials science, cyclohexane derivatives are instrumental in the development of Metal-Organic Frameworks (MOFs) with exceptional framework flexibility and sorption behavior. The study by Zhang and Chen (2008) on a multifunctional porous cuprous triazolate framework highlights how cyclohexane derivatives contribute to the kinetically controlled flexibility and hydrophobic pore surface of MOFs. This flexibility allows for the adsorption of large amounts of small organic molecules while excluding water, showcasing the potential of cyclohexane derivatives in designing materials for selective sorption applications (Zhang & Chen, 2008).

Chemical Synthesis and Reactivity Studies

Research on the reactivity of cyclic and acyclic olefinic hydrocarbons, including cyclohexene derivatives, provides insights into their chemical behavior and potential applications in synthesis. The work by Chwang, Nowlan, and Tidwell (1977) examines the hydration rates of cyclohexene and its derivatives, revealing their reactivity patterns and the potential for chemical transformations in synthetic applications. Such studies are foundational for understanding the chemical properties of cyclohexene derivatives and exploiting them for novel synthetic routes (Chwang, Nowlan, & Tidwell, 1977).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODJVWPZSZRLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)

methyl}furan-2-carboxamide](/img/structure/B2986798.png)

![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)

![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)